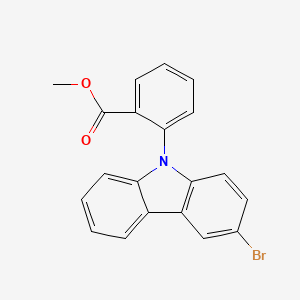

Methyl 2-(3-bromocarbazol-9-yl)benzoate

Description

Methyl 2-(3-bromocarbazol-9-yl)benzoate is a heterocyclic compound featuring a carbazole core substituted with a bromine atom at the 3-position and a methyl benzoate ester moiety at the 2-position of the benzene ring. The carbazole system is a nitrogen-containing aromatic heterocycle known for its planar structure and π-conjugation, which facilitates applications in organic electronics and pharmaceuticals. Though direct evidence for this compound’s synthesis is absent in the provided materials, analogous methodologies in quinoline-based benzoate derivatives (e.g., piperazine-linked compounds in ) suggest plausible synthetic routes involving esterification or cross-coupling reactions.

Properties

Molecular Formula |

C20H14BrNO2 |

|---|---|

Molecular Weight |

380.2 g/mol |

IUPAC Name |

methyl 2-(3-bromocarbazol-9-yl)benzoate |

InChI |

InChI=1S/C20H14BrNO2/c1-24-20(23)15-7-3-5-9-18(15)22-17-8-4-2-6-14(17)16-12-13(21)10-11-19(16)22/h2-12H,1H3 |

InChI Key |

JUHZRTKEZUGUIO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromocarbazol-9-yl)benzoate typically involves the bromination of carbazole followed by esterification. One common method involves the following steps:

Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 3-position of the carbazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromocarbazol-9-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

Methyl 2-(3-bromocarbazol-9-yl)benzoate has several scientific research applications:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for synthesizing biologically active molecules.

Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromocarbazol-9-yl)benzoate depends on its specific application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Quinoline-Based Benzoate Esters ()

Compounds such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) share structural motifs with the target molecule, including halogenated aromatic systems and ester functionalities. Key differences include:

- Core Heterocycle: Carbazole (target) vs. quinoline (C2). Carbazole’s extended conjugation and rigidity may enhance charge transport in electronic applications, whereas quinoline’s basic nitrogen could improve solubility in acidic environments.

- Substituent Position : Bromine at the 3-position on carbazole (target) vs. 4-position on phenyl (C2). Positional differences alter electronic effects; para-substituted halogens (C2) typically exert stronger electron-withdrawing effects than meta-substituted ones.

Alkyl Benzoates ()

Simple alkyl benzoates like methyl benzoate (C₈H₈O₂) lack the carbazole system but share the ester group. The target compound’s larger aromatic framework reduces volatility and water solubility compared to methyl benzoate, which is a liquid at room temperature.

Sulfonylurea Herbicides ()

Compounds like bensulfuron-methyl incorporate methyl benzoate groups but feature sulfonylurea moieties instead of carbazole. These structural disparities result in divergent applications (herbicidal vs.

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight and aromaticity suggest lower solubility in polar solvents compared to methyl benzoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.